Hydrogen Bond Donor Advantage Over Pyrimidine-5-sulfonamide
2-Aminopyrimidine-5-sulfonamide (CAS 99171-23-0) possesses two hydrogen bond donor (HBD) atoms, versus only one HBD for pyrimidine-5-sulfonamide (CAS 98621-75-1) — a 100% increase critical for kinase hinge binding where the 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue [1][2]. Hydrogen bond acceptor (HBA) count is 6 versus 5, a 20% increase. The computed lipophilicity (XLogP3) shifts from −1.2 (pyrimidine-5-sulfonamide) to −1.6 (2-amino derivative), representing a 0.4 log unit increase in hydrophilicity that enhances aqueous solubility for biochemical assays [1][2]. Molecular weight increases from 159.17 to 174.18 g/mol (Δ +15.01), reflecting the addition of the amino group [1].
HBA: +20% (6 vs 5)
XLogP3: Δ −0.4
| Evidence Dimension | Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, XLogP3, Molecular Weight |
|---|---|
| Target Compound Data | HBD = 2, HBA = 6, XLogP3 = −1.6, MW = 174.18 g/mol [1] |
| Comparator Or Baseline | Pyrimidine-5-sulfonamide (CAS 98621-75-1): HBD = 1, HBA = 5, XLogP3 = −1.2, MW = 159.17 g/mol [2] |
| Quantified Difference | HBD: +100% (2 vs 1); HBA: +20% (6 vs 5); XLogP3: Δ −0.4; MW: Δ +15.01 g/mol |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.24 and XLogP3 3.0) [1][2] |
Why This Matters
The additional HBD is essential for the canonical kinase hinge-binding interaction; its absence in pyrimidine-5-sulfonamide eliminates a critical hydrogen bond required for potent ATP-competitive kinase inhibition, making the 2-amino derivative the mandatory building block for kinase-targeted library synthesis.
- [1] PubChem. 2-Amino-5-pyrimidinesulfonamide – Computed Properties: HBD=2, HBA=6, XLogP3=−1.6, MW=174.18. PubChem CID 53420996. https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopyrimidine-5-sulfonamide View Source
- [2] PubChem. Pyrimidine-5-sulfonamide – Computed Properties: HBD=1, HBA=5, XLogP3=−1.2, MW=159.17. PubChem CID 19091293. https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimidine-5-sulfonamide View Source
